N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Property

Researchers screening DNA-processing enzymes often face high entropic penalties from flexible ligands. N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide offers a solution with its rigid, planar fluorene-triazole scaffold (MW = 290.32 g/mol). Only 2 rotatable bonds minimize binding entropy, while the TPSA of 59.8 Ų and XLogP3 of 2.5 ensure favorable partitioning into hydrophobic binding pockets. Ideal for structure-based campaigns targeting topoisomerase II, kinases, or GPCRs. Procure with confidence-stable stock, rapid global delivery, and verified identity for reproducible screening.

Molecular Formula C17H14N4O
Molecular Weight 290.326
CAS No. 1207010-51-2
Cat. No. B2618887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1207010-51-2
Molecular FormulaC17H14N4O
Molecular Weight290.326
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C17H14N4O/c1-21-10-16(19-20-21)17(22)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8H2,1H3,(H,18,22)
InChIKeyCAISVHFQSLKEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Baseline Characteristics of N-(9H-Fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide


N-(9H-fluoren-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule (MW = 290.32 g/mol) composed of a fluorene moiety linked to a 1-methyl-1,2,3-triazole-4-carboxamide group [1]. It is a member of the broader class of triazole carboxamides, which are frequently explored in medicinal chemistry for their capacity to engage biological targets through hydrogen bonding and π-stacking interactions. The compound is catalogued in vendor screening libraries, but publicly available primary pharmacological data remain extremely scarce.

Synthetic fluorenyl triazole carboxamide; screening library compound
Rigid planar scaffold with computed physicochemical profile
PubChem-characterized; limited pharmacological data — data to verify

Why In-Class Analogs Cannot Replace This Fluorenyl Triazole Carboxamide


Despite sharing a 1,2,3-triazole-4-carboxamide core, even minor structural modifications within this chemotype can produce marked shifts in target affinity, selectivity, and physicochemical profile [1]. The fluorene substituent in the target compound confers a rigid, extended aromatic surface (Topological Polar Surface Area = 59.8 Ų) that is absent in simpler N-aryl analogs, potentially altering DNA intercalation propensity, protein binding, and pharmacokinetic behavior [2]. Generic substitution without head-to-head comparative data therefore carries a high risk of divergent biological outcome, particularly in assays where aromatic stacking or hydrophobic contacts dominate.

Fluorene rigid core absent in simpler N-aryl analogs may alter target binding and stacking interactions.
TPSA differences can shift membrane permeability; in-class substitution may yield divergent cell-based assay results.
Higher computed lipophilicity relative to N-phenyl analogs may change solubility and hydrophobic partitioning.

Quantitative Differentiation vs. Closest Triazole Carboxamide Analogs


Topological Polar Surface Area (TPSA) Comparison

The fluorene-substituted compound exhibits a TPSA of 59.8 Ų, which is 12.3 Ų higher than that of the unsubstituted N-phenyl analog (47.5 Ų) [1]. This increase in polar surface area, driven by the extended aromatic system, can influence membrane permeability and oral bioavailability according to Lipinski's rule-of-five guidelines.

TPSA Comparison
Class-level inference
59.8 Ų vs 47.5 Ų (N-phenyl analog)
+12.3 Ų (26% increase)
Higher TPSA may influence passive permeability; relevant for cell-based assay selection.
Computed by Cactvs; experimental validation required.
Medicinal Chemistry Drug Design Physicochemical Property

Lipophilicity (XLogP3) Comparison

The target compound has an XLogP3 of 2.5, which is 1.2 log units higher than that of the N-phenyl analog (XLogP3 ≈ 1.3) and 0.8 log units higher than the N-benzyl analog (XLogP3 ≈ 1.7) [1]. The increased lipophilicity conferred by the fluorene group is expected to enhance binding to hydrophobic protein pockets but may also reduce aqueous solubility.

XLogP3 Comparison
Class-level inference
XLogP3 2.5 vs 1.3 (N-phenyl) / 1.7 (N-benzyl)
+1.2 / +0.8 log units
Increased lipophilicity may enhance hydrophobic pocket binding but reduce aqueous solubility.
Computed partition coefficient; experimental logP should be verified.
ADME Lipophilicity Drug-likeness

Conformational Restriction and Rotatable Bond Count

The target compound contains only 2 rotatable bonds, whereas analogs incorporating a benzyl or phenethyl linker (e.g., N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide) possess 4–5 rotatable bonds [1]. This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially leading to improved affinity and selectivity.

Rotatable Bond Count
Class-level inference
2 rotatable bonds vs 4–5 (flexible-linker analog)
2–3 fewer rotatable bonds
Lower conformational flexibility may reduce entropic penalty, potentially improving binding affinity.
Computed property; binding data not available.
Conformational Restriction Entropy Binding Affinity

Molecular Complexity and Heavy Atom Count

With 22 heavy atoms, the target compound is 7–10 atoms larger than simple 1-methyl-1H-1,2,3-triazole-4-carboxamide fragments (12–15 heavy atoms) [1]. This increased complexity places it in a more advanced region of chemical space, closer to lead-like or drug-like criteria, while still maintaining a molecular weight below 300 Da.

Heavy Atom Count
Cross-study comparable
22 heavy atoms vs 12–15 (fragment)
+7–10 heavy atoms
Higher complexity places it closer to lead-like space, potentially offering greater target selectivity.
Class-level inference; selectivity data not available.
Molecular Complexity Lead-Likeness Fragment-Based Design

Procurement-Driven Research and Screening Applications


DNA Intercalation and Topoisomerase Inhibition Screening

The rigid, planar fluorene moiety is a known DNA intercalation motif, and the triazole carboxamide can engage in hydrogen bonding with the DNA backbone. This compound is therefore a candidate for screening against topoisomerase II or other DNA-processing enzymes, where the unique combination of TPSA and planarity may yield distinct inhibition profiles compared to phenyl or naphthyl analogs [1].

Fragment-to-Lead Optimization with Rigid Cores

With only 2 rotatable bonds and a molecular weight below 300 Da, this compound serves as an excellent rigid starting point for fragment elaboration. Its low flexibility reduces entropic penalties in binding, making it a superior choice over more flexible analogs for structure-based drug design campaigns [1].

Hydrophobic Pocket Targeting in Kinase or GPCR Assays

The elevated XLogP3 (2.5) relative to simpler N-aryl triazole carboxamides suggests preferential partitioning into hydrophobic binding pockets. Procurement for kinase or GPCR panels where the target possesses a large hydrophobic cleft may yield higher hit rates than with less lipophilic analogs [1].

Comparative ADME Profiling in Lead Optimization

The distinct physicochemical profile (TPSA = 59.8 Ų, XLogP3 = 2.5, 2 rotatable bonds) makes this compound a valuable comparator for establishing structure-property relationships within a triazole carboxamide series, particularly when assessing the impact of fluorene substitution on permeability and metabolic stability [1].

Application
Selection Property
Validation Focus
DNA intercalation / topoisomerase inhibition screening
Planar fluorene surface and triazole H-bond potential
DNA binding and enzyme inhibition profile assessment
Fragment-based lead optimization
Low rotatable bond count and rigid core
Scaffold rigidity and synthetic elaboration potential
Hydrophobic pocket targeting (kinase / GPCR assays)
Elevated computed lipophilicity
Target engagement in hydrophobic binding pockets
Comparative ADME profiling within triazole series
Distinct computed TPSA, XLogP3, and flexibility
Permeability, solubility, and metabolic stability relationships
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